molecular formula C24H16ClN3O2 B2922068 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326930-16-8

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2922068
CAS RN: 1326930-16-8
M. Wt: 413.86
InChI Key: YRMZUGOVGFXEHW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O2 and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Some novel 4(3H)-quinazolinone derivatives, including those with structural similarities to the specified compound, have been synthesized and evaluated for potential anti-inflammatory and analgesic activities. These derivatives have shown promising results in this domain (Farag et al., 2012).

Antimicrobial Agents

Several studies have focused on the synthesis and characterization of new quinazolines with potential antimicrobial properties. These compounds, which include structures similar to the specified compound, have been tested against various bacterial and fungal strains, showing significant antimicrobial activity (Desai, Shihora, & Moradia, 2007), (Desai, Dodiya, & Shihora, 2011).

Photodimerisation Reactions

Research has been conducted on the synthesis of 1-chloroisoquinolines and their reactions with various amines, exploring the potential of these compounds in photodimerisation reactions (Prabakaran, Manivel, & Khan, 2010).

Crystallography and Molecular Structure

Studies have delved into the molecular structures and crystallography of compounds related to the specified chemical. This includes investigations into the crystal packing, hydrogen bonding, and weak interactions in these compounds (Mague et al., 2017), (Mandal & Patel, 2018).

Thermo-physical Properties

There's significant research on the thermo-physical properties of 1,3,4-oxadiazole derivatives in various solvents, which is closely related to the specified compound. These studies provide insights into the solute-solvent interactions and the effects of structural modifications on various thermodynamic parameters (Godhani et al., 2017), (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Optoelectronic and Charge Transport Properties

Research has been conducted to explore the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, which are structurally similar to the specified compound. These studies provide valuable insights into the electronic and optical properties of these compounds, suggesting their potential in multifunctional materials applications (Irfan et al., 2020).

Synthesis Methods

Various methods for synthesizing isoquinoline derivatives have been explored. These methods are crucial for developing compounds with specific properties and potential applications in different scientific fields (Niemczak, Czerniak, & Kopczyński, 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMZUGOVGFXEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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